4-Chloro-5-(pyridin-4-yl)pyrimidine
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Overview
Description
4-Chloro-5-(pyridin-4-yl)pyrimidine is an organic compound with the molecular formula C9H6ClN3. It is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, typically around 80-100°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction but may use continuous flow reactors to improve efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(pyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, biaryl compounds, and other heterocyclic compounds depending on the specific reaction and reagents used .
Scientific Research Applications
4-Chloro-5-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antiviral, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It serves as a tool compound in the study of various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its anticancer properties and used in the development of kinase inhibitors.
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine: Used in the synthesis of various pharmaceutical compounds and has applications in medicinal chemistry.
Uniqueness
4-Chloro-5-(pyridin-4-yl)pyrimidine is unique due to its combination of pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds and advanced materials .
Properties
Molecular Formula |
C9H6ClN3 |
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Molecular Weight |
191.62 g/mol |
IUPAC Name |
4-chloro-5-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C9H6ClN3/c10-9-8(5-12-6-13-9)7-1-3-11-4-2-7/h1-6H |
InChI Key |
KJHLVQNXNYQCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CN=C2Cl |
Origin of Product |
United States |
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